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Compound of Interest

Compound Name: 2-Bromo-4-(tert-butyl)pyridine

Cat. No.: B1338834 Get Quote

CAS Number: 50488-34-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-(tert-butyl)pyridine, a

key heterocyclic building block in modern organic synthesis. This document outlines its

physicochemical properties, detailed synthesis and reaction protocols, safety information, and

spectroscopic profile, with a focus on its application in the development of complex molecules

for the pharmaceutical and agrochemical industries.

Physicochemical and Safety Data
2-Bromo-4-(tert-butyl)pyridine is a substituted pyridine derivative valued for its specific

reactivity. The bromine atom at the 2-position serves as a versatile handle for various cross-

coupling and substitution reactions, while the bulky tert-butyl group at the 4-position provides

steric influence and enhances solubility in organic solvents.

Table 1: Physicochemical Properties
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Property Value Source(s)

CAS Number 50488-34-1 [1]

Molecular Formula C₉H₁₂BrN [2]

Molecular Weight 214.10 g/mol [3]

Physical Form
Colorless to light yellow liquid

or solid
[1][3]

Boiling Point 243.6 °C at 760 mmHg [4][5]

Density 1.293 g/cm³ [4][5]

| Storage Temperature | 2-8 °C, under inert atmosphere |[1] |

Table 2: GHS Safety and Hazard Information

Category Information Source(s)

Signal Word Warning [1]

Pictogram GHS07 (Exclamation Mark) [6]

Hazard Statements

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye

irritation. H332: Harmful if

inhaled. H335: May cause

respiratory irritation.

[1][6]

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280:

Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF

IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present

and easy to do. Continue rinsing. |[1][6] |
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The synthesis of 2-Bromo-4-(tert-butyl)pyridine can be achieved through several routes. A

common laboratory-scale method involves the directed ortho-metalation of 4-tert-butylpyridine

followed by bromination. Another prominent method is the Sandmeyer-like diazotization of 2-

amino-4-(tert-butyl)pyridine.[7]

Experimental Protocol: Synthesis via Directed Lithiation
and Bromination
This protocol details a laboratory procedure for synthesizing the title compound from 4-tert-

butylpyridine.[2]

Reagents:

4-tert-butylpyridine

2-(Dimethylamino)ethanol

n-Butyllithium (in hexanes)

1,2-Dibromoethane (or another suitable bromine source like CBr₄)

Heptane (anhydrous)

Diethyl ether

Water, Brine, Anhydrous Sodium Sulfate

Silica Gel for column chromatography

Procedure:

Under a nitrogen atmosphere, dissolve 2-(dimethylamino)ethanol (1.0 eq) in anhydrous

heptane in a flask cooled in an ice bath.

Slowly add n-butyllithium (2.0 eq) via syringe. Stir the mixture at low temperature for 30

minutes.
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Slowly add 4-tert-butylpyridine (1.0 eq) via syringe. Stir the resulting orange-colored solution

at low temperature for 1 hour.

Cool the solution in an isopropanol/dry ice bath.

In a separate flask, prepare a solution of 1,2-dibromoethane (1.2 eq) in anhydrous heptane

and cool it in an ice bath.

Slowly add the pre-cooled brominating agent solution to the reaction mixture via cannula. A

brown, non-homogeneous mixture will form.

Stir the reaction at low temperature for 1 hour, then allow it to slowly warm to room

temperature and stir overnight.

Cool the mixture in an ice bath and carefully quench the reaction by the slow addition of

water.

Extract the mixture twice with diethyl ether.

Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the residue by silica gel column chromatography (e.g., using 10-20% ethyl acetate in

heptane as eluent) to yield 2-Bromo-4-(tert-butyl)pyridine.[2]
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Reaction Setup

Bromination

Work-up & Purification

1. Combine 2-(dimethylamino)ethanol
and n-BuLi in heptane (ice bath).

2. Add 4-tert-butylpyridine.
Stir for 1h to form lithiated intermediate.

Forms complex

3. Cool to -78°C. Add pre-cooled
1,2-dibromoethane solution.

Reactant stream

4. Stir and warm to RT overnight.

Reaction proceeds

5. Quench with water (ice bath).

6. Extract with diethyl ether.

7. Wash, dry, and concentrate.

8. Purify by silica gel chromatography.

product

Final Product

Click to download full resolution via product page

Workflow for the synthesis of 2-Bromo-4-(tert-butyl)pyridine.
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Chemical Reactivity and Applications in Drug
Discovery
2-Bromo-4-(tert-butyl)pyridine is not typically used for its direct biological activity but as a

crucial intermediate for building more complex molecular architectures.[3] Its primary value lies

in the reactivity of the C-Br bond at the 2-position, which is activated for two major classes of

reactions essential in medicinal chemistry.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine

nitrogen facilitates the displacement of the bromide by various nucleophiles (e.g., amines,

thiols) to form 2-substituted pyridine derivatives.[7]

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond readily participates in

reactions like the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond

formation) couplings. These reactions are fundamental for assembling the core structures of

many active pharmaceutical ingredients (APIs).[3][7]

General Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a representative starting point for coupling an arylboronic acid with 2-
Bromo-4-(tert-butyl)pyridine.

Materials:

2-Bromo-4-(tert-butyl)pyridine (1.0 eq)

Arylboronic acid (1.1–1.5 eq)

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%)[8]

Base (e.g., K₂CO₃, K₃PO₄; 2.0–3.0 eq)[8]

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene)[8]

Procedure:
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To a dry Schlenk flask, add 2-Bromo-4-(tert-butyl)pyridine, the arylboronic acid, the base,

and the palladium catalyst.[8]

Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times.

Add the degassed solvent via syringe.

Heat the reaction mixture (typically 80-110 °C) with vigorous stirring until completion (monitor

by TLC or LC-MS).[8]

After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water

and brine, and dry the organic layer over anhydrous sodium sulfate.[8]

Filter, concentrate, and purify the crude product by column chromatography.
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Catalytic Cycle

2-Bromo-4-(tert-butyl)pyridine
+ Arylboronic Acid

Oxidative
Addition

Substrates

Pd Catalyst (e.g., Pd(dppf)Cl₂)
Base (e.g., K₂CO₃)

Solvent (e.g., Dioxane/H₂O)

Transmetalation

Activates

Pd(0)L₂

Aryl-Pd(II)-Br(L₂)

Aryl-Pd(II)-Aryl'(L₂)

Reductive
Elimination

Catalyst
Regeneration

2-Aryl-4-(tert-butyl)pyridine
(Biologically Active Precursor)

Forms C-C Bond

Click to download full resolution via product page

Logical flow of a Suzuki-Miyaura cross-coupling reaction.
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Predicted Spectroscopic Profile
While experimental spectra for this specific compound are not widely published, its

spectroscopic data can be reliably predicted based on its structure and data from analogous

compounds like 2-bromo-4-methylpyridine.[9] This predictive analysis is a crucial tool for

researchers in characterizing their reaction products.

Table 3: Predicted Spectroscopic Data

Technique Predicted Features

¹H NMR

- Three distinct signals in the aromatic
region (approx. 7.0-8.5 ppm)
corresponding to the pyridine ring
protons at positions 3, 5, and 6. The H-6
proton is expected to be the most
downfield. - A sharp singlet in the
aliphatic region (approx. 1.3-1.5 ppm)
corresponding to the nine equivalent
protons of the tert-butyl group.

¹³C NMR

- Five signals for the pyridine ring carbons. The

carbon attached to the bromine (C-2) will be

significantly downfield (approx. 140-145 ppm). -

Two signals for the tert-butyl group: a

quaternary carbon and a methyl carbon signal.

IR Spectroscopy

- Aromatic C-H stretching: ~3000-3100 cm⁻¹ -

Aliphatic C-H stretching: ~2850-3000 cm⁻¹ -

C=N and C=C stretching (pyridine ring): ~1550-

1610 cm⁻¹ - C-Br stretching: ~900-1100 cm⁻¹

| Mass Spectrometry (EI) | - A characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) with

nearly equal intensity, due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br). - A

prominent fragment ion corresponding to the loss of a methyl group ([M-15]⁺) from the tert-butyl

substituent. |
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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